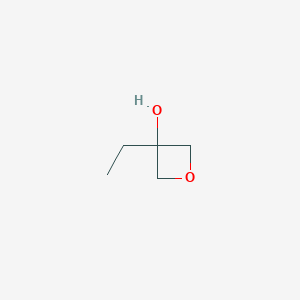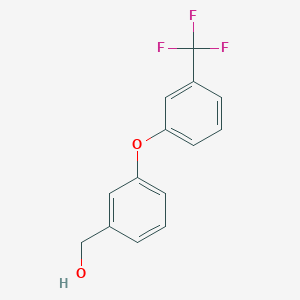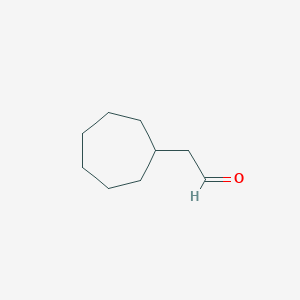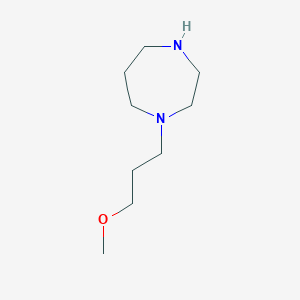
1-(3-Methoxypropyl)-1,4-diazepane
Übersicht
Beschreibung
1-(3-Methoxypropyl)-1,4-diazepane, also known as MPDP, is a chemical compound that belongs to the family of diazepanes. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPDP is a cyclic amine that has a unique structure, which makes it an attractive target for synthesis and study.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Antimicrobial Agents
The compound “1-(3-Methoxypropyl)-1,4-diazepane” has been explored for its potential as an antimicrobial agent. Researchers have synthesized azo dyes containing the diazepane moiety, which exhibited potent inhibitory effects against pathogenic strains . The presence of the diazepane ring is believed to enhance the stability and bioavailability of these compounds, making them suitable candidates for drug development.
Experimental Procedure: The azo dyes were synthesized using a traditional diazo-coupling method in an acidic medium. The antibacterial properties were evaluated using the disc diffusion method.
Results: The synthesized compounds showed significant inhibitory activity, suggesting their potential use in developing new antimicrobial drugs.
Material Science: Advanced Polymers
In material science, “1-(3-Methoxypropyl)-1,4-diazepane” is used to create advanced polymers with enhanced properties. These polymers are utilized in various applications, including liquid crystalline displays (LCDs) and storage devices .
Experimental Procedure: The compound is incorporated into polymer chains to improve their thermal stability and mechanical strength.
Results: The modified polymers demonstrated improved performance, indicating their suitability for high-tech applications.
Organic Synthesis: Catalysts
This compound serves as a catalyst in organic synthesis, facilitating various chemical reactions. Its unique structure allows for efficient catalysis, leading to higher yields and selectivity .
Experimental Procedure: “1-(3-Methoxypropyl)-1,4-diazepane” is used as a catalyst in the synthesis of complex organic molecules.
Results: The reactions showed enhanced rates and selectivity, proving the efficacy of the compound as a catalyst.
Chemical Sensing: Fluorescent Probes
Researchers are investigating the use of “1-(3-Methoxypropyl)-1,4-diazepane” in the development of fluorescent probes for chemical sensing. These probes can detect specific ions or molecules with high sensitivity .
Experimental Procedure: The compound is incorporated into fluorescent sensors that emit light upon binding to the target analyte.
Results: The sensors displayed high sensitivity and selectivity, making them promising tools for chemical detection.
Neuroscience: Neurotransmitter Analogues
In neuroscience, “1-(3-Methoxypropyl)-1,4-diazepane” is studied as an analogue of neurotransmitters. It can bind to receptor sites in the brain, mimicking the action of natural neurotransmitters .
Experimental Procedure: The compound is tested in vitro and in vivo to assess its binding affinity and efficacy.
Results: Preliminary studies indicate that the compound has potential as a therapeutic agent for neurological disorders.
Environmental Science: Pollutant Removal
The compound’s ability to form stable complexes with metals makes it useful in environmental science for pollutant removal. It can be used to extract heavy metals from contaminated water sources .
Eigenschaften
IUPAC Name |
1-(3-methoxypropyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-12-9-3-7-11-6-2-4-10-5-8-11/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTYSDZRDMSIAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropyl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



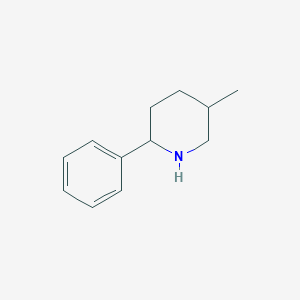
![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)
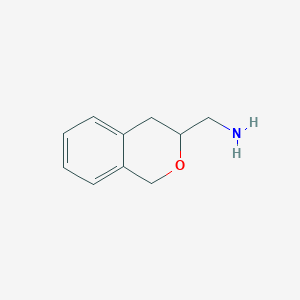
![methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine](/img/structure/B1452500.png)
![2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1452504.png)

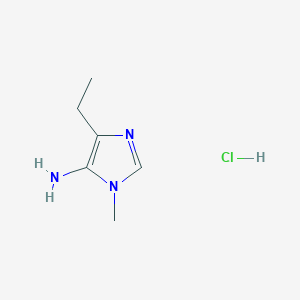
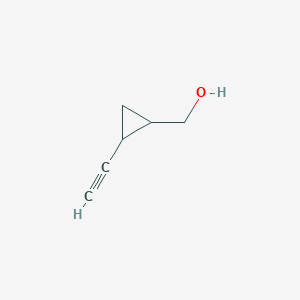
![2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B1452511.png)

![4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1452515.png)
